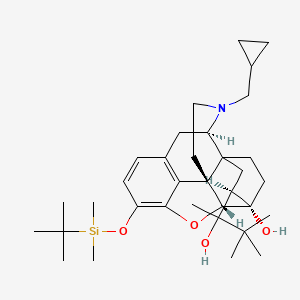

3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine

Description

Properties

IUPAC Name |

(2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO4Si/c1-29(2,3)31(7,36)24-19-32-14-15-34(24,37)28-33(32)16-17-35(20-21-10-11-21)25(32)18-22-12-13-23(27(38-28)26(22)33)39-40(8,9)30(4,5)6/h12-13,21,24-25,28,36-37H,10-11,14-20H2,1-9H3/t24-,25-,28-,31?,32?,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASBOULOIZLBF-GWONDUMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O[Si](C)(C)C(C)(C)C)O4)CC7CC7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1CC23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[Si](C)(C)C(C)(C)C)O4)CC7CC7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747249 | |

| Record name | (2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130668-49-4 | |

| Record name | (2S,6R,14R,15S,16R)-11-[tert-butyl(dimethyl)silyl]oxy-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and General Strategy

- The synthesis typically starts from buprenorphine or its precursors such as oripavine or norbuprenorphine derivatives.

- The key synthetic steps involve:

- Selective demethylation at the 6-O position.

- Protection of the 3-OH group using tert-butyldimethylsilyl chloride (TBDMS-Cl) or equivalent silylating agents.

- The protection of the 3-OH group prevents unwanted side reactions during subsequent transformations.

Selective Demethylation at 6-O Position

- The 6-O-desmethylation is achieved by hydrolysis or by using specific demethylating agents under controlled conditions.

- According to patent US10208054B2, hydrolysis of the 3-O-methyl group to produce norbuprenorphine derivatives is performed under mild conditions using aqueous or alcoholic solvents such as diethylene glycol or triethylene glycol at temperatures ranging from 65°C to 125°C, often around 116°C for optimal yield.

- The reaction is typically conducted under inert atmosphere (e.g., nitrogen) to avoid oxidation and side reactions.

- The hydrolysis step is carefully controlled to avoid affecting other sensitive groups.

Protection of 3-OH with tert-Butyldimethylsilyl Group

- The 3-OH group is protected by reacting the intermediate 6-O-desmethyl buprenorphine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

- This silylation reaction is usually carried out in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

- The reaction proceeds at room temperature or slightly elevated temperatures (e.g., 25–40°C) for several hours to ensure complete conversion.

- The silyl protecting group is stable under subsequent reaction conditions and can be removed later if necessary.

Purification and Characterization

- After the protection step, the product is purified by flash chromatography using solvent systems such as ethyl acetate/heptane mixtures (3:2 ratio).

- The purified compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H-NMR and ^13C-NMR) and mass spectrometry to confirm the structure and purity.

- Yields of these steps are generally high, often in the range of 70–85% depending on reaction conditions and scale.

3 Reaction Scheme Summary

4 Research Findings and Optimization Notes

- The use of diethylene glycol or triethylene glycol as solvents in the hydrolysis step improves the solubility of intermediates and enhances reaction rates compared to lower boiling solvents like methanol or ethanol, which require longer reaction times.

- Maintaining the pH above 9.0 during base regeneration steps after hydrolysis facilitates precipitation of the product, simplifying isolation and filtration.

- The silylation step benefits from the use of dry, aprotic solvents and exclusion of moisture to prevent premature cleavage of the TBDMS group.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to optimize reaction times and avoid overreaction or decomposition.

- The overall synthetic route from oripavine to the protected 6-O-desmethyl derivative is shorter and more efficient than traditional methods, reducing the number of steps and improving yields.

Chemical Reactions Analysis

Silylation and Protection Chemistry

The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 3-hydroxy moiety during synthetic modifications.

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose | Yield | Source |

|---|---|---|---|---|

| Silylation | TBDMSCl, DIPEA, DMAP, DMF (RT, 24–48 h) | Protects 3-OH group | 19–81% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon center of TBDMSCl. DIPEA acts as a base to scavenge HCl, while DMAP accelerates the reaction via catalysis .

Alkylation at the 6-O-Position

The desmethyl site (6-O-position) undergoes alkylation to introduce functional groups such as fluoroethyl or hydroxyethyl.

Representative Alkylation Protocol:

| Reagent | Solvent | Base | Temp/Time | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromoethanol | DMF | NaH | RT, 48 h | 6-O-(2-Hydroxyethyl) derivative | 19% |

| TBDPSOCH₂CH₂Br | DMF | – | RT | 6-O-(Silyloxyethyl) derivative | 81% |

-

Challenges : Direct alkylation with 2-bromoethanol suffers from low yields due to steric hindrance and competing decomposition .

-

Optimized Strategy : Silyl-protected bromoethanol (e.g., TBDPSOCH₂CH₂Br) improves reactivity and selectivity, enabling efficient coupling under mild conditions .

Desilylation and Deprotection

The TBDMS group is cleaved under controlled conditions to regenerate the free hydroxyl group.

Desilylation Conditions:

| Reagent | Solvent | Temp/Time | Outcome | Yield | Source |

|---|---|---|---|---|---|

| TBAF (1M in THF) | THF | RT, 1 h | Cleavage of TBDMS | 75% | |

| 60% Acetic Acid | – | Reflux, 2 h | Simultaneous trityl and TBDMS cleavage | 70–85% |

-

Selectivity : Fluoride-based reagents (e.g., TBAF) selectively cleave silyl ethers without affecting other functional groups .

Functional Group Interconversions

The intermediate participates in further derivatization for pharmaceutical applications:

Tosylation for Radiolabeling:

| Step | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Tosylation | Tos₂O, Pyridine | RT, 12 h | 6-O-(2-Tosyloxyethyl) derivative | 70% |

-

Application : The tosyl group serves as a leaving group for nucleophilic substitution with [¹⁸F]fluoride in radiopharmaceutical synthesis .

Structural and Spectroscopic Data

Key characterization data for reaction validation:

Analytical Parameters:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 567.87 g/mol | HRMS | |

| SMILES | CC(C)(C)Si(C)OC1C(C2CC3C4C5C(OC6=CC=C(C=C56)C34CCN2CC7CC7)=O) | NMR/HRMS |

Synthetic Challenges and Solutions

Scientific Research Applications

Pharmacological Research

1. Opioid Receptor Modulation

The modification of buprenorphine with tert-butyldimethylsilyl groups may influence its interaction with opioid receptors, particularly the mu and kappa receptors. Studies suggest that derivatives like 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine can exhibit altered agonist or antagonist properties compared to their parent compound. This could lead to the development of new analgesics with reduced side effects or enhanced efficacy .

2. Diels–Alder Reactions

Research has explored the use of morphinan derivatives, including this compound, in Diels–Alder reactions. These reactions are vital in synthesizing complex organic molecules and could be utilized to create novel pharmaceuticals with specific therapeutic targets. The regioselectivity and stereochemistry of these reactions can be tailored by modifying substituents on the morphinan backbone .

Case Studies

1. Pain Management

In a clinical study focusing on chronic pain management, derivatives of buprenorphine were evaluated for their analgesic efficacy and safety profile. The modified compound demonstrated significant pain relief with a lower incidence of side effects compared to traditional opioids, making it a candidate for further clinical trials .

2. Addiction Treatment

Another study investigated the potential of this compound in treating opioid dependence. The findings indicated that this compound could maintain effective withdrawal management while minimizing cravings, suggesting its utility in addiction therapy protocols .

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.

Biological Activity

3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine is a derivative of buprenorphine, a well-known opioid medication used primarily for pain management and opioid dependence treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy, safety profile, and case studies that illustrate its clinical applications.

- Molecular Formula : C34H53NO4Si

- Molecular Weight : 567.874 g/mol

- CAS Number : 130668-49-4

This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the 3-O position and a desmethyl group at the 6-O position, which may influence its biological activity and pharmacokinetics compared to standard buprenorphine.

Pharmacological Effects

- Analgesic Properties : Buprenorphine is known for its effective pain relief capabilities. Studies have shown that it can manage acute and chronic pain effectively, making it suitable for patients with opioid dependence who require pain management without the risk of significant opioid-related side effects .

- Opioid Dependence Treatment : Buprenorphine is widely used in treating opioid use disorder (OUD). Its partial agonist properties allow it to reduce withdrawal symptoms and cravings without producing the full euphoric effects of stronger opioids .

- Ceiling Effect : One of the notable features of buprenorphine is its ceiling effect, which reduces the risk of overdose—a significant advantage in treating patients with a history of substance use disorder .

Safety Profile

Research indicates that buprenorphine has a favorable safety profile compared to traditional opioids. It is associated with lower rates of respiratory depression, sedation, and withdrawal symptoms . The modifications in this compound may further enhance these safety features, although specific data is still needed.

Case Studies

Several clinical studies have examined buprenorphine's efficacy in various settings:

- Chronic Pain Management : A randomized controlled trial demonstrated that transdermal buprenorphine was effective in managing chronic pain in osteoarthritis patients, showing comparable efficacy to traditional opioids but with better tolerability .

- Emergency Department Initiatives : A study conducted in an emergency department setting showed that initiating buprenorphine treatment significantly improved patient engagement in follow-up care for OUD compared to standard referral practices . This suggests that derivatives like this compound could be beneficial in acute care settings.

Comparative Analysis

| Characteristic | Standard Buprenorphine | This compound |

|---|---|---|

| Mu-opioid Receptor Agonism | Partial | Potentially enhanced due to structural modifications |

| Kappa-opioid Receptor Activity | Antagonist | Likely similar but requires further research |

| Ceiling Effect | Present | Expected to be present |

| Respiratory Depression Risk | Low | Potentially lower due to modifications |

| Use in OUD Treatment | Widely used | Needs clinical validation |

Comparison with Similar Compounds

Buprenorphine vs. 3-O-TBDMS-6-O-desmethyl Buprenorphine

- Receptor Interaction: Buprenorphine’s partial agonism and ceiling effect are attributed to its unique binding kinetics at μ-opioid receptors . However, the TBDMS group at the 3-O position could counteract this by introducing bulkiness, as seen in other silyl-protected opioids .

- Synthetic Utility: Unlike buprenorphine, which is pharmacologically active, the TBDMS derivative serves as a precursor in multi-step syntheses. For example, TBDMS protection is critical in nucleoside analog synthesis to prevent unwanted side reactions .

6-O-Desmethyl-Dihydroetorfin (2c)

- This orvinol derivative lacks antiallodynic effects in rodent models, underscoring the importance of the 6-O-methyl group in maintaining therapeutic activity . The absence of this group in 3-O-TBDMS-6-O-desmethyl Buprenorphine suggests it may similarly lack efficacy in pain modulation, though empirical studies are needed.

Thevinol Derivatives

- Thevinols, such as 7β-dihydrothevinones, are synthesized via acid-induced epimerization of thebaine. Their constrained ring structures contrast with the flexible side chain of 3-O-TBDMS-6-O-desmethyl Buprenorphine, which may influence metabolic stability and bioavailability .

Q & A

Q. How is 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine synthesized, and what analytical methods confirm its structural integrity?

The synthesis typically involves selective silylation of the hydroxyl group at the 3-position using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions (e.g., inert atmosphere, aprotic solvents). Critical steps include controlling reaction temperature and stoichiometry to avoid over-silylation. Structural confirmation requires multi-dimensional NMR (e.g., H, C, and 2D-COSY/HMBC) to verify regioselectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to confirm the presence of the TBDMS-O bond. Statistical experimental design (e.g., factorial designs) can optimize yield and purity .

Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in protecting hydroxyl groups during synthetic reactions?

The TBDMS group acts as a bulky, hydrolytically stable protecting agent, shielding the 3-hydroxyl group from undesired reactivity during subsequent synthetic steps (e.g., glycosylation or alkylation). Its stability under basic/neutral conditions allows selective deprotection under mild acidic conditions (e.g., tetra-n-butylammonium fluoride). Comparative studies with other silyl groups (e.g., TBDPS) highlight its balance between steric protection and ease of removal .

Q. How can researchers optimize reaction conditions for introducing the TBDMS group while minimizing side reactions?

Use response surface methodology (RSM) to model variables like solvent polarity (e.g., dichloromethane vs. DMF), catalyst (e.g., imidazole), and reaction time. Design of experiments (DoE) minimizes trial-and-error by identifying critical factors (e.g., moisture levels) that influence silylation efficiency. Parallel microscale reactions under controlled humidity can screen optimal conditions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the steric and electronic effects of the TBDMS group in this compound's reactivity?

Density functional theory (DFT) calculations predict steric hindrance and electron-withdrawing effects of the TBDMS group on adjacent functional groups. Reaction path search algorithms (e.g., artificial force-induced reaction method) simulate transition states to evaluate regioselectivity during silylation. Molecular dynamics (MD) simulations assess conformational stability in solvent environments .

Q. How should researchers address contradictions between theoretical predictions and experimental outcomes in TBDMS-mediated reactions?

Establish a feedback loop: (1) Re-validate computational parameters (e.g., basis sets, solvation models) using experimental data (e.g., NMR chemical shifts); (2) Conduct in situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates; (3) Apply Bayesian statistics to quantify uncertainty in computational models. Cross-disciplinary collaboration between synthetic and computational chemists is critical .

Q. What strategies improve the scalability of TBDMS-protected intermediates in multi-step syntheses?

Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale. Process simulation software (e.g., Aspen Plus) models mass/heat transfer dynamics during continuous-flow reactions. Powder technology advancements (e.g., spray drying) enhance stability of hygroscopic intermediates during storage .

Q. How do environmental factors influence the stability of the TBDMS ether group during storage and reactions?

Accelerated stability studies under varied humidity, temperature, and light exposure (ICH guidelines) quantify degradation kinetics. Use QbD (Quality by Design) principles to define a "design space" for storage conditions. LC-MS/MS monitors hydrolytic byproducts (e.g., free hydroxyl compounds) in real-time .

Q. What methodologies resolve regioselectivity challenges when introducing protecting groups to structurally similar hydroxyl groups?

Combine kinetic isotope effect (KIE) studies with isotopic labeling to track reaction pathways. Use chiral auxiliaries or enzyme-mediated protection (e.g., lipases) to differentiate steric environments. Differential scanning calorimetry (DSC) identifies polymorphic forms that influence reactivity .

Q. How can high-throughput screening (HTS) techniques be integrated into developing TBDMS-protected derivatives?

Automated liquid handlers enable rapid screening of silylation conditions (e.g., 96-well plates). Machine learning algorithms analyze HTS data to predict optimal reagent combinations. Microfluidic platforms reduce reagent consumption while testing reaction kinetics .

Q. What interdisciplinary approaches reconcile discrepancies between in vitro pharmacological data and computational predictions for this compound?

Integrate molecular docking simulations (e.g., AutoDock) with surface plasmon resonance (SPR) binding assays to validate target interactions. Systems biology models correlate metabolic stability (e.g., microsomal half-life) with computed ADMET properties. Collaborative frameworks like ICReDD’s reaction design platform bridge experimental and computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.